2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Overview
Description
Preparation Methods
Azeloprazole is synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods are designed to optimize yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Azeloprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group in azeloprazole can be oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can also be reduced to form sulfide derivatives.
Substitution: Various substitution reactions can occur on the benzimidazole and pyridine rings, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfone and sulfide derivatives, which can have different pharmacological properties .
Scientific Research Applications
Azeloprazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes related to acid secretion and its potential impact on other biological pathways.
Medicine: Studied for its efficacy in treating acid-related conditions like GERD and its potential use in other gastrointestinal disorders.
Industry: Explored for its potential use in developing new pharmaceutical formulations and improving existing treatments
Mechanism of Action
Azeloprazole exerts its effects by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump in the stomach. This enzyme is responsible for secreting acid into the stomach lumen. By inhibiting this pump, azeloprazole reduces the production of stomach acid, providing relief from acid-related conditions. The molecular targets involved in this mechanism are the H+/K+ ATPase pumps located in the parietal cells of the stomach .
Comparison with Similar Compounds
Azeloprazole is compared with other proton pump inhibitors such as omeprazole, lansoprazole, and rabeprazole. While all these compounds share a similar mechanism of action, azeloprazole is unique in its pharmacokinetic profile. It is designed to avoid metabolism by the hepatic enzyme CYP2C19, making it effective in individuals who are poor metabolizers of other PPIs. This characteristic provides a more consistent therapeutic effect across different patient populations .
Similar Compounds
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
- Pantoprazole
Azeloprazole’s unique pharmacokinetic properties and its ability to provide consistent acid suppression make it a promising candidate for further research and development in the treatment of acid-related disorders.
Properties
CAS No. |
955095-45-1 |
---|---|
Molecular Formula |
C22H27N3O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |
InChI Key |
DWDKHTXMLSZGDL-SSEXGKCCSA-N |
SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
Isomeric SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
Appearance |
Solid powder |
955095-45-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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